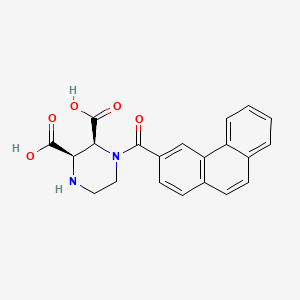

(2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid

Descripción

(2S,3R)-1-(Phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid is a stereoisomer of the competitive NMDA receptor antagonist UBP141, which is characterized by a phenanthrene-3-carbonyl substitution on a piperazine-2,3-dicarboxylic acid backbone. These receptors are implicated in synaptic plasticity, neurotoxicity, and neurological disorders such as stroke and schizophrenia . The compound’s design originates from modifications to the parent molecule, (2S,3R)-1-(biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD), where structural alterations to the hydrophobic aromatic group enhance receptor affinity and subunit specificity .

Propiedades

Fórmula molecular |

C21H18N2O5 |

|---|---|

Peso molecular |

378.4 g/mol |

Nombre IUPAC |

(2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid |

InChI |

InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-8-7-13-6-5-12-3-1-2-4-15(12)16(13)11-14/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m1/s1 |

Clave InChI |

VVUAQPXBYDYTDF-MSOLQXFVSA-N |

SMILES isomérico |

C1CN([C@@H]([C@@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |

SMILES canónico |

C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid typically involves multi-step organic reactions. One possible route could involve the initial formation of the phenanthrene-3-carbonyl chloride, which is then reacted with a piperazine derivative. Subsequent steps would involve the introduction of the carboxylic acid groups under controlled conditions. Specific reagents, catalysts, and solvents would be chosen based on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.

Análisis De Reacciones Químicas

Types of Reactions

(2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The phenanthrene moiety can be oxidized to form quinones or other oxygenated derivatives.

Reduction: The carbonyl group can be reduced to an alcohol or other reduced forms.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenanthrenequinone derivatives, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound could be investigated for its potential as a ligand for various receptors or enzymes. Its structural features might enable it to interact with specific biological targets, leading to potential therapeutic applications.

Medicine

In medicine, (2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid could be explored for its potential as a drug candidate. Its ability to interact with biological targets might make it useful in the treatment of certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties might make it suitable for specific industrial applications.

Mecanismo De Acción

The mechanism of action of (2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Modifications

The NMDA receptor antagonist family derived from PBPD features key structural variations that influence pharmacological activity:

- (2S,3R)-1-(Biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD) : The parent compound exhibits moderate affinity for NMDA receptors, with preferential binding to GluN2B/D subunits .

- (2S,3R)-1-(Phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA) : Replacing PBPD’s biphenyl group with a phenanthrene-2-carbonyl moiety increases affinity by30- to 78-fold for native NMDA receptors, particularly enhancing selectivity for GluN2C/D over GluN2A/B .

- (2R,3S)-1-(Phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid (UBP141) : Shifting the phenanthrene substitution to the 3-position improves GluN2D selectivity (7- to 10-fold ) compared to PPDA .

- (2R,3S)-1-(9-Bromophenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid (UBP145) : Bromination at the phenanthrene 9-position further enhances GluN2D selectivity (7- to 17-fold ) and demonstrates efficacy in blocking tPA-mediated neurotoxicity in cortical neurons .

- (2S,3R)-1-(7-(2-Carboxyethyl)phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (UBP791) : Addition of a carboxyethyl group achieves47-fold selectivity for GluN2C/D over GluN2A/B, attributed to interactions with unique methionine/lysine residues in GluN2C/D ligand-binding domains .

Affinity and Selectivity Profiles

Functional Implications in Pharmacological Studies

- PPDA : Blocks extrasynaptic GluN2D-containing receptors, contributing to short-term potentiation and long-term depression in hippocampal synapses .

- UBP141/UBP145 : Inhibit NMDA-mediated excitotoxicity in cortical neurons, with UBP145 showing efficacy in vivo to mitigate stroke damage .

- UBP791/UBP1700: Demonstrate nanomolar potency and >50-fold selectivity, enabling precise targeting of GluN2C/D in synaptic plasticity studies .

Actividad Biológica

(2S,3R)-1-(Phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid is a complex organic compound notable for its unique structure, which incorporates a piperazine core, a phenanthrene moiety, and two carboxylic acid groups. This structural configuration positions it as a potential candidate for various biological applications, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Phenanthrene Moiety : A polycyclic aromatic hydrocarbon that may enhance the compound's biological activity through increased hydrophobic interactions.

- Dicarboxylic Acid Groups : Two carboxylic acid functionalities that can engage in hydrogen bonding and ionic interactions with biological targets.

Structural Representation

| Component | Description |

|---|---|

| Piperazine | Basic structure with potential for various substitutions |

| Phenanthrene | Aromatic ring known for its biological activity |

| Dicarboxylic Acid Groups | Facilitate interactions with proteins and receptors |

Biological Activity

Research indicates that (2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid exhibits potential biological activities through its interactions with various molecular targets.

While specific mechanisms remain to be fully elucidated, preliminary studies suggest that the compound may interact with:

- Receptors : Particularly those involved in neurotransmission and cellular signaling pathways.

- Enzymes : Potential inhibition or modulation of enzyme activity has been suggested based on structural similarities to known enzyme inhibitors.

Case Studies and Research Findings

- NMDA Receptor Antagonism

-

Antioxidant Activity

- Similar compounds within the phenanthrene class have demonstrated antioxidant properties. The presence of the phenanthrene moiety in (2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid may confer similar benefits, potentially reducing oxidative stress in biological systems .

-

Pharmacokinetic Properties

- Studies utilizing computer-aided drug design have predicted favorable pharmacokinetic profiles for this compound, suggesting good absorption and distribution characteristics which are crucial for therapeutic efficacy .

Comparative Analysis

A comparison of (2S,3R)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid with structurally related compounds highlights its unique features:

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| (S)-Piperazine-2-carboxylic acid | Simple piperazine | Limited bioactivity |

| 1-(Phenanthren-9-carbonyl)piperazine | Lacks carboxylic groups | Antioxidant properties |

| (2S,3R)-1-(Phenanthrene-3-carbonyl)piperazine | Dual carboxylic acids + phenanthrene | NMDA receptor antagonism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.